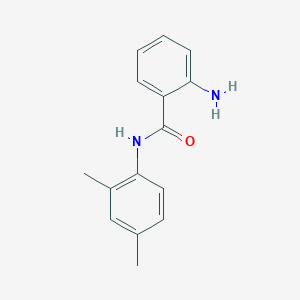

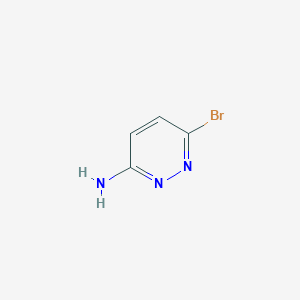

2-amino-N-(2,4-dimethylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-amino-N-(2,4-dimethylphenyl)benzamide" is not directly discussed in the provided papers. However, similar compounds with benzamide structures and substituted amine groups have been synthesized and characterized in the context of medicinal chemistry and pharmacology. For instance, benzamide derivatives with anti-inflammatory properties have been synthesized using 4-aminophenazone as a starting material . Additionally, the structural analysis of N-(2,6-dimethylphenyl)benzamide, a compound with a similar substitution pattern on the benzene ring, has been reported, providing insights into the molecular conformation of such compounds .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of an amine with a substituted benzoyl chloride or similar acylating agents. In the case of N-alkyl benzamide derivatives, a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives has been reported to yield high yields of the desired products . Although the specific synthesis of "2-amino-N-(2,4-dimethylphenyl)benzamide" is not detailed, the methodologies described in these papers could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide linkage between a benzene ring and an amine-substituted benzene ring. X-ray crystallography has been used to determine the structure of related compounds, revealing that the H—N—C=O units adopt a trans conformation and that the benzoyl and aniline rings are almost orthogonal to each other . This information is crucial for understanding the molecular geometry and potential intermolecular interactions of "2-amino-N-(2,4-dimethylphenyl)benzamide".

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including nucleophilic substitution and electrochemical reduction, as described for the synthesis of N-(1-amino-2,2-dichloroethyl)benzamides . The reactivity of the amide group and the substituents on the benzene rings can influence the chemical behavior of these compounds. However, specific reactions involving "2-amino-N-(2,4-dimethylphenyl)benzamide" are not discussed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the benzene rings. For example, the liquid chromatographic determination of 4-amino-N-(2,6-dimethylphenyl)-benzamide in biological samples indicates that these compounds can be analyzed using UV detection and reversed-phase separation techniques . This suggests that "2-amino-N-(2,4-dimethylphenyl)benzamide" may also be amenable to similar analytical methods, although its specific properties would need to be empirically determined.

Applications De Recherche Scientifique

-

Synthesis of 4-Amino-N-[2(diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex

- Application Summary : This compound was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .

- Methods of Application : The complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry .

- Results : The complex was examined for antibacterial activity. The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach .

-

Synthesis of New 2,3-Dimethoxy and 3-Acetoxy-2-Methyl Benzamides

- Application Summary : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

- Methods of Application : The products were analyzed with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results : The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

-

4-Chloro-N-{2-[(2,6-Dimethylphenyl)Amino]-2-Oxoethyl}Benzamide

- Application Summary : This compound has been extensively studied for its potential as an anti-cancer drug.

- Results : It has been shown to inhibit the activity of several protein kinases that are involved in tumor growth and angiogenesis.

-

Design, Synthesis and Biological Evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide Derivatives

- Application Summary : This research presents a novel design approach for cancer drug development by combining breakpoint cluster Abl (Bcr-Abl) and histone deacetylase (HDAC) inhibitory activity, two independent pharmacological activities, in one molecule .

- Methods of Application : The designed compounds were synthesized and tested, showing inhibitory activity against Bcr-Abl and HDAC1 .

- Results : The representative dual Bcr-Abl/HDAC inhibitors, compounds 6a and 6m, showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .

-

Synthesis, Characterization, Antioxidant, and Antibacterial Activities of New 2,3-dimethoxy and 3-acetoxy-2-methyl Benzamides

- Application Summary : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

- Methods of Application : The products were analyzed with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results : The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

-

Synthesis of 4-Amino- N -[2 (diethylamino)Ethyl]Benzamide …

- Application Summary : The 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .

- Methods of Application : The complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry .

- Results : The complex under study was examined for antibacterial activity. The results revealed that the PR-TPB complex has good activity against both “Gram-positive bacteria (S. aureus ATCC 29,213 and B. subtilis ATCC 10400) and yeast, including Candida albicans ATCC 10231” .

Propriétés

IUPAC Name |

2-amino-N-(2,4-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXCMHQZXXYQPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383898 |

Source

|

| Record name | 2-amino-N-(2,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2,4-dimethylphenyl)benzamide | |

CAS RN |

21132-02-5 |

Source

|

| Record name | 2-amino-N-(2,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

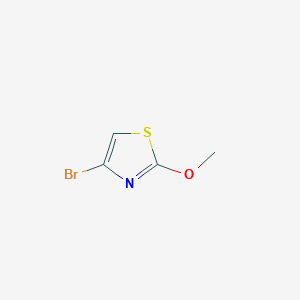

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)

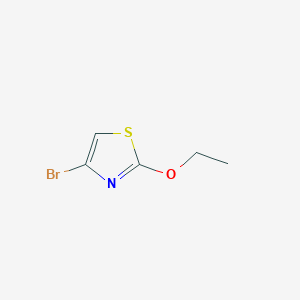

![5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid](/img/structure/B1273707.png)